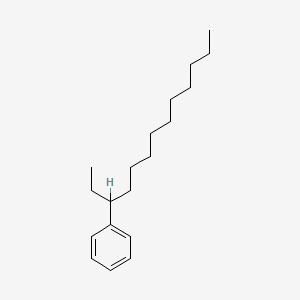

3-Phenyltridecane

Description

3-Phenyltridecane is an aromatic hydrocarbon characterized by a phenyl group (-C₆H₅) attached to the third carbon of a tridecane (C₁₃H₂₈) chain. Its structure confers unique physicochemical properties, including high hydrophobicity and low aqueous solubility. Key identifiers include:

- CAS Number: 4534-58-1

- IUPAC Name: Benzene, (1-ethyldodecyl)-

- Molecular Formula: C₁₉H₃₂ (based on solubility data) or C₂₁H₃₆ (based on nomenclature; discrepancies exist)

- Molecular Weight: 260.47 g/mol

- Melting Point: 260.47°C

- Solubility in Water: 4.0 × 10⁻⁹ mol/L at 25°C

This compound’s low solubility and high melting point suggest applications in hydrophobic matrices, lubricants, or organic synthesis intermediates.

Properties

IUPAC Name |

tridecan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZMNLVGDGMQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875201 | |

| Record name | BENZENE, (1-ETHYLUNDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-52-5 | |

| Record name | Benzene, (1-ethylundecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-ETHYLUNDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyltridecane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of phenyltridecene. This process requires high pressure and temperature conditions, along with a suitable catalyst like palladium on carbon. The hydrogenation reaction ensures the complete saturation of the alkene to form the desired alkane.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyltridecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions typically involve the hydrogenation of any unsaturated bonds present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

Oxidation: Depending on the extent of oxidation, products can include phenyltridecanol, phenyltridecanone, or phenyltridecanoic acid.

Reduction: The major product is fully saturated this compound.

Substitution: Products include halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Phenyltridecane has several applications in scientific research:

Chemistry: It is used as a model compound in studies of alkylbenzene chemistry and reaction mechanisms.

Biology: Research into its biological activity includes studies on its potential as a bioactive compound.

Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential therapeutic effects.

Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism by which 3-Phenyltridecane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Phenyl-Substituted Alkanes

2-Phenyltridecane

4-Phenyltridecane

Chain-Length Variants: Phenyl-Substituted Longer Alkanes

1-Phenylpentadecane

- CAS Number : 2131-18-2

- Molecular Formula : C₂₁H₃₆

- Molecular Weight : 288.51 g/mol

- Comparison : The longer pentadecane chain increases molecular weight and hydrophobicity, likely reducing solubility further compared to this compound.

3-Phenyldodecane

Functionalized Derivatives: Phenyl Ketones

Phenyl N-Tridecyl Ketone

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mol/L, 25°C) |

|---|---|---|---|---|---|

| This compound | 4534-58-1 | C₁₉H₃₂/C₂₁H₃₆* | 260.47 | 260.47 | 4.0 × 10⁻⁹ |

| 2-Phenyltridecane | 4534-53-6 | C₁₉H₃₂ | 260.47 | Not reported | Not reported |

| 1-Phenylpentadecane | 2131-18-2 | C₂₁H₃₆ | 288.51 | Not reported | Not reported |

| Phenyl N-Tridecyl Ketone | 4497-05-6 | C₂₀H₃₂O | 288.47 | Not reported | Not reported |

*Discrepancy in molecular formula between sources .

Biological Activity

3-Phenyltridecane is an organic compound classified as an alkylbenzene. Its structure features a phenyl group attached to a tridecane chain, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure:

- Molecular Formula: C₁₅H₂₄

- CAS Number: 4534-52-5

Synthesis Methods:

this compound can be synthesized through various methods:

- Friedel-Crafts Alkylation: Involves reacting benzene with tridecyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

- Catalytic Hydrogenation: The hydrogenation of phenyltridecene under high pressure and temperature conditions using catalysts like palladium on carbon is also a common industrial method.

The biological activity of this compound is primarily attributed to its interactions with cell membranes, enzymes, and receptors. These interactions can lead to various physiological responses, although detailed pathways remain subjects of ongoing research.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects:

Antimicrobial Studies

A study focusing on aromatic hydrocarbons indicated that derivatives of phenyltridecane exhibited notable antibacterial activity. For instance, compounds enriched in dill and celery showed significant antimicrobial effects, suggesting potential applications for this compound in developing natural preservatives or therapeutic agents .

Insecticidal Effects

Research into the insecticidal properties of various extracts containing phenyl derivatives indicated that these compounds could effectively manage pest populations. Although specific data for this compound is scarce, related compounds have demonstrated significant mortality rates in insect models at varying concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Phenyltridecane | Linear Phenylalkane | Different reactivity patterns |

| Tridecylbenzene | Branched Alkylbenzene | Potentially similar properties |

| n-Tridecylbenzene | Linear Alkylbenzene | Varies in chemical reactivity |

This compound is unique due to the positioning of the phenyl group on the tridecane chain, which influences its chemical reactivity and potential biological activities compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.